

# Mechanism of Claisen rearrangement for allyl vinyl ether.

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## Compound of Interest

Compound Name: Allyl vinyl ether

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An In-depth Technical Guide to the Mechanism of the Claisen Rearrangement of **Allyl Vinyl Ether**

## Introduction

The Claisen rearrangement is a cornerstone of modern organic synthesis, providing a powerful and reliable method for carbon-carbon bond formation. First discovered by Rainer Ludwig Claisen in 1912, this reaction involves the thermal<sup>[1]</sup>[1]-sigmatropic rearrangement of an **allyl vinyl ether** to a  $\gamma,\delta$ -unsaturated carbonyl compound.<sup>[2]</sup> Its mechanism is a classic example of a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state.<sup>[3]</sup> The reaction is intramolecular, stereospecific, and follows first-order kinetics.<sup>[4]</sup>

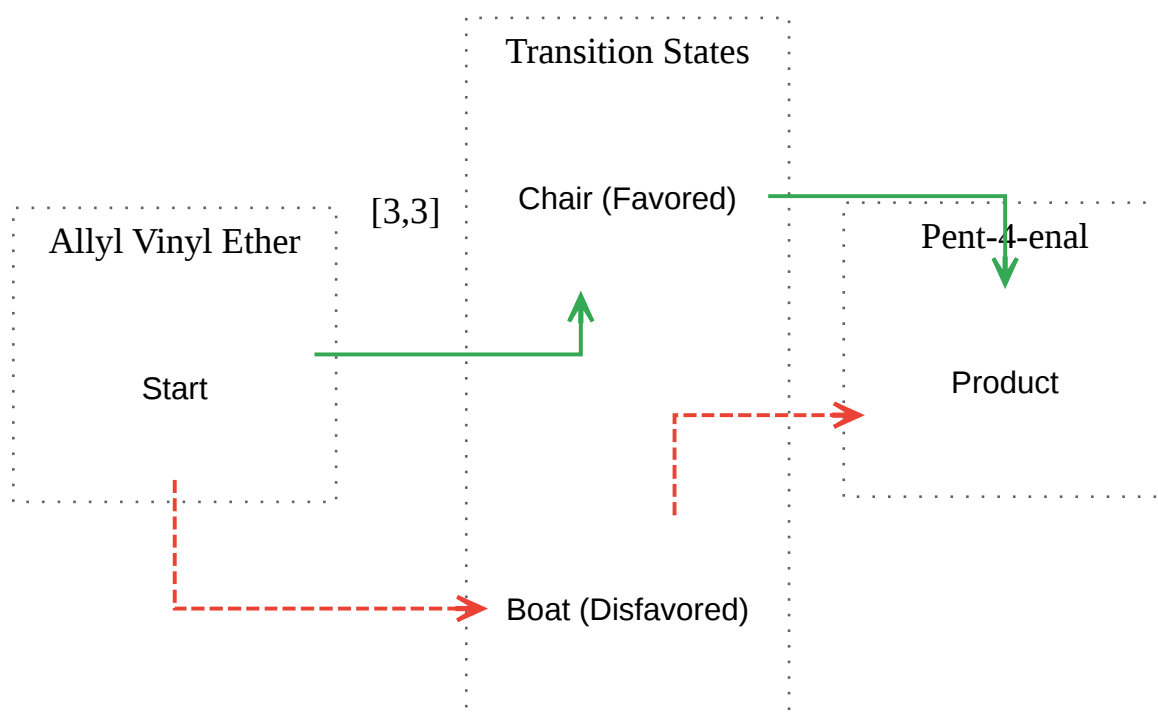
This technical guide provides an in-depth exploration of the core mechanism of the Claisen rearrangement for the parent **allyl vinyl ether** system. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the reaction's mechanistic underpinnings, including the stereochemical implications, kinetic and thermodynamic parameters, and the experimental evidence that substantiates the currently accepted model.

## Core Mechanism and Transition State Geometry

The Claisen rearrangement is a concerted process in which the cleavage of a C-O bond and the formation of a C-C bond occur simultaneously through a cyclic reorganization of six

electrons.[5] The driving force for the reaction is the significant thermodynamic stability gained from forming a carbon-oxygen double bond in the product, which makes the reaction highly exothermic.[1] The overall enthalpy of reaction for the rearrangement of **allyl vinyl ether** to pent-4-enal is approximately -100 kJ/mol.[1][4]

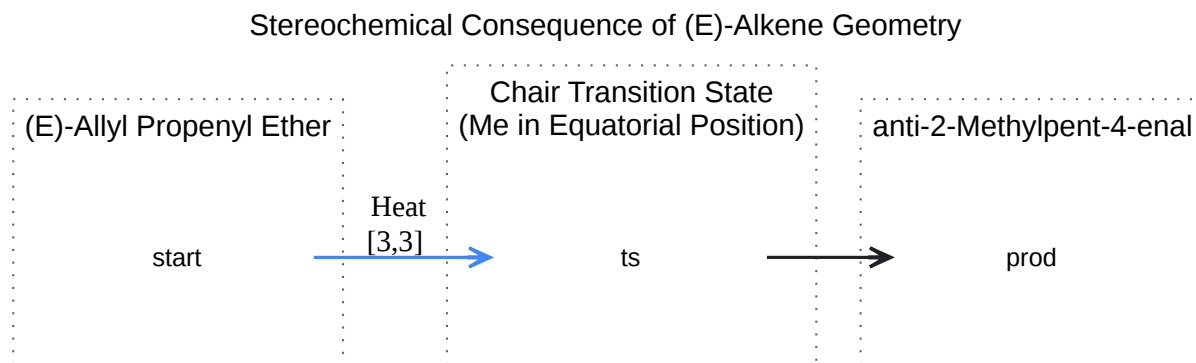
The geometry of the six-membered transition state is a critical determinant of the reaction's outcome. The rearrangement proceeds preferentially through a low-energy, chair-like transition state, which minimizes steric interactions.[3][6] A higher-energy, boat-like conformation is also possible but is generally disfavored, leading to minor products unless structurally enforced.[3]



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**Figure 1:** Core mechanism via chair and boat transition states.

The stereospecificity of the Claisen rearrangement is a direct consequence of this ordered transition state. The geometry of the double bond in the vinyl ether and the stereochemistry of the allyl group are directly translated into the stereochemistry of the newly formed C-C bond and stereocenters in the product. For instance, an (E)-alkenyl ether will preferentially lead to the anti diastereomer, as this allows the substituent on the vinyl group to occupy a pseudo-equatorial position in the chair transition state, minimizing A(1,3) strain.



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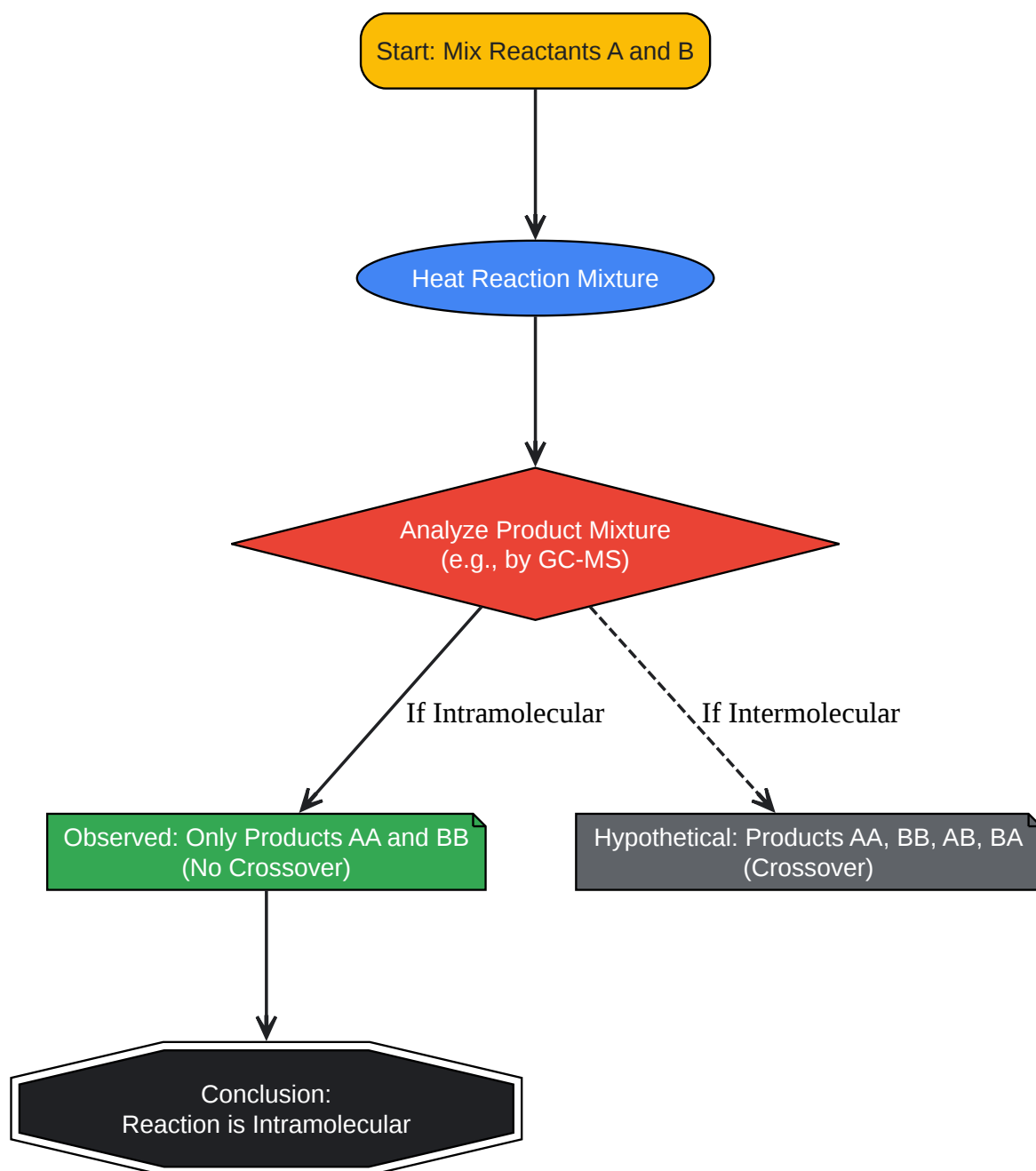
**Figure 2:** Stereospecificity from an (E)-alkenyl ether.

## Mechanistic Evidence

The concerted, intramolecular model for the Claisen rearrangement is supported by a wealth of experimental data, including crossover experiments, kinetic studies, and kinetic isotope effects.

### Intramolecularity: Crossover Experiments

To confirm that the rearrangement occurs within a single molecule rather than between two different molecules, crossover experiments are performed. In a typical experiment, two structurally similar but distinguishable **allyl vinyl ethers** are heated together in the same reaction vessel. If the reaction were intermolecular, fragments from one molecule could combine with fragments from the other, leading to "crossover" products. The consistent experimental observation is that only the two expected intramolecular rearrangement products are formed, definitively proving the intramolecular nature of the reaction.



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